molecular formula C14H15N5O2 B3832578 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione

8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No. B3832578
M. Wt: 285.30 g/mol
InChI Key: SCMRSTXDCBCLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione, also known as 8-ABP, is a synthetic compound that has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione is not fully understood. However, it has been shown to bind to DNA and RNA, as well as to certain proteins such as albumin. Its fluorescence properties make it a useful tool for studying the interaction of these molecules with other compounds.
Biochemical and Physiological Effects:
Studies have shown that 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. In addition, it has been reported to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione in lab experiments is its fluorescence properties, which allow for easy detection and quantification of its binding to target molecules. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges for certain experiments.

Future Directions

There are several potential future directions for research on 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione. One area of interest is its potential use as a diagnostic tool for the detection of certain diseases, such as cancer. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione has been studied for its potential applications in various fields of science. In biochemistry, it has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In medicine, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.

properties

IUPAC Name

8-amino-3-butyl-1H-benzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-2-3-6-19-13(20)11-12(18-14(19)21)17-10-7-8(15)4-5-9(10)16-11/h4-5,7H,2-3,6,15H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMRSTXDCBCLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3-butyl-1H-benzo[g]pteridine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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